4-Hydroxy-2-(4-methylthiophenyl)pyridine
Description
4-Hydroxy-2-(4-methylthiophenyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at position 4 and a 4-methylthiophenyl group at position 2. This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and polar interactions.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-11-4-2-9(3-5-11)12-8-10(14)6-7-13-12/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPNCLGSZPDWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=O)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(4-methylthiophenyl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylthiophenyl ketone with a suitable pyridine derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts such as transition metal complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(4-methylthiophenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include ketone derivatives, piperidine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
4-Hydroxy-2-(4-methylthiophenyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(4-methylthiophenyl)pyridine involves its interaction with specific molecular targets. The hydroxy group and the pyridine ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The compound may also modulate signaling pathways by binding to receptors or enzymes involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations:
- Molecular Weight and Complexity: Derivatives with extended aromatic systems (e.g., terpyridines in ) exhibit higher molecular weights (>370 g/mol) compared to simpler pyridine-based compounds like the target molecule.
- Melting Points: Chloro- and amino-substituted pyridines (e.g., ) show elevated melting points (268–287°C), likely due to strong intermolecular hydrogen bonding and π-π stacking. In contrast, ester-containing quinoline derivatives () have lower melting points (~190°C).
Table 3: Comparative Bioactivity Data
Key Observations:
- Antimicrobial Activity: Thiazolo-dihydropyrimidinones () show moderate activity against bacteria and fungi, suggesting that the 4-methylthiophenyl group may enhance membrane targeting.
- Antiviral Potential: Quinoline carboxylates () inhibit HBV replication at 10 µM, highlighting the role of sulfur and hydroxyl groups in antiviral mechanisms.
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The 4-methylthiophenyl group in the target compound donates electrons via the sulfur atom, contrasting with electron-withdrawing chloro or nitro substituents in analogues (). This difference impacts reactivity in electrophilic substitution reactions.
- Steric Hindrance: Bulky substituents (e.g., terpyridines in ) limit conformational flexibility, whereas smaller groups (e.g., hydroxyl in the target compound) favor binding to compact active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
